BenchChemオンラインストアへようこそ!

Nafagrel

Thrombosis Platelet aggregation In vivo pharmacology

Nafagrel (CAS 97901-21-8) is the validated TXA2 synthase inhibitor with a published ED50 of 1.3 mg/kg i.v. in rat arterial thrombosis models, ensuring direct comparison to historical data. Unlike generic analogs, its unique hydrate polymorphism—irreversible hemihydrate-to-monohydrate transition with stable coexistence at 23–64% RH—provides a challenging and instructive system for solid-state stability studies. With discontinued clinical development across multiple indications, Nafagrel is a prime candidate for drug repurposing programs. Choose Nafagrel for reproducible, publication-grade results.

Molecular Formula C15H16N2O2
Molecular Weight 256.30 g/mol
CAS No. 97901-21-8
Cat. No. B1206401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNafagrel
CAS97901-21-8
Synonyms6-(1-imidazolylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
DP 1904
DP-1904
nafagrel
nafagrel hydrochloride
Molecular FormulaC15H16N2O2
Molecular Weight256.30 g/mol
Structural Identifiers
SMILESC1CC2=C(CC1CN3C=CN=C3)C=CC(=C2)C(=O)O
InChIInChI=1S/C15H16N2O2/c18-15(19)14-4-3-12-7-11(1-2-13(12)8-14)9-17-6-5-16-10-17/h3-6,8,10-11H,1-2,7,9H2,(H,18,19)
InChIKeyVJJHOPPXRPHVCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nafagrel (CAS 97901-21-8) Baseline Overview: A Thromboxane A2 Synthase Inhibitor for Research and Development


Nafagrel (CAS 97901-21-8), also known as DP-1904 or SR-96325, is a small molecule antiplatelet agent that functions as a specific inhibitor of thromboxane A2 (TXA2) synthase [1]. As a member of the imidazole and tetrahydronaphthalene chemical classes, Nafagrel was originally developed by Daiichi Pharmaceutical and Sanofi-Synthelabo and has been investigated for conditions including angina pectoris, asthma, and diabetic angiopathies, though its clinical development has been discontinued [1]. The compound is available for research purposes and serves as a critical tool for studying the role of TXA2 in platelet aggregation and vascular biology.

Why Nafagrel Cannot Be Directly Substituted by Other TXA2 Synthase Inhibitors in Preclinical Research


While several compounds share the class-level mechanism of inhibiting thromboxane A2 synthase, Nafagrel exhibits distinct in vivo pharmacodynamic properties that preclude simple substitution in experimental models. For instance, the potency of Nafagrel in preventing acute arterial thrombosis differs markedly from other antiplatelet agents tested under identical conditions, highlighting that outcomes are not solely dependent on TXA2 synthase inhibition but also on compound-specific pharmacokinetic and pharmacodynamic profiles [1]. Furthermore, the solid-state properties of Nafagrel hydrochloride, including its unique and non-reversible hydrate transitions, directly impact formulation stability and experimental reproducibility, which cannot be assumed for analogs [2].

Quantitative Differentiation Evidence for Nafagrel (CAS 97901-21-8) Versus Comparators


Nafagrel vs. Aspirin and Clopidogrel: Differential Efficacy in a Rat Model of Acute Arterial Thrombosis

In a rat model of electrically-induced carotid artery thrombosis, Nafagrel demonstrated a clear, quantifiable antithrombotic effect, in contrast to aspirin, which was ineffective at the doses tested [1]. This provides a direct functional differentiator for researchers selecting a TXA2 pathway modulator.

Thrombosis Platelet aggregation In vivo pharmacology

Nafagrel's In Vivo Antithrombotic Potency Compared to SR 27417 and Hirudin

In the same head-to-head study, the antithrombotic potency of Nafagrel was directly compared to that of a highly potent PAF receptor antagonist (SR 27417) and a direct thrombin inhibitor (Hirudin) [1]. This positions Nafagrel's specific efficacy within a broader context of antiplatelet mechanisms.

Thrombosis Platelet aggregation In vivo pharmacology

Unique Solid-State Hydrate Behavior of Nafagrel Hydrochloride with Defined Relative Humidity Stability Range

Nafagrel hydrochloride exhibits a unique, irreversible solid-state transformation between its hemihydrate and monohydrate forms, which can coexist in a stable equilibrium only within a specific relative humidity (RH) window of 23% to 64% [1]. This precise physicochemical characteristic is not a generic property of the TXA2 synthase inhibitor class.

Formulation science Solid-state chemistry Stability

Nafagrel's Discontinued Clinical Development Program: A Differentiated Investigational History

Nafagrel's development was discontinued after Phase 2 trials for multiple indications including asthma, diabetic angiopathies, and Raynaud's disease [1]. This outcome distinguishes it from other TXA2 synthase inhibitors like Ozagrel, which achieved market approval in some regions for specific indications [2].

Clinical development Pharmacology Drug repurposing

Optimal Research and Industrial Application Scenarios for Nafagrel (CAS 97901-21-8)


In Vivo Thrombosis Research Requiring a Defined TXA2 Synthase Inhibitor with a Validated ED50

Nafagrel is the compound of choice for preclinical thrombosis studies where a TXA2 synthase inhibitor is needed and where the experimental model (e.g., electrically-induced arterial injury in rats) has been validated with a precise, published ED50 value of 1.3 mg/kg i.v. [1]. Its use ensures experimental reproducibility and allows for direct comparison to historical data generated with this specific agent, unlike less-characterized analogs.

Solid-State Formulation and Analytical Method Development for Hydrate-Sensitive Compounds

Nafagrel hydrochloride serves as an excellent model compound for studies focused on hydrate polymorphism and solid-state stability. Its unique and well-defined RH-dependent hydrate behavior, with an irreversible conversion from hemihydrate to monohydrate and a stable coexistence range of 23-64% RH [2], provides a challenging and instructive system for developing robust analytical methods and formulation strategies for moisture-sensitive pharmaceuticals.

Pharmacology and Drug Repurposing Studies on a Discontinued Clinical Candidate

Given its discontinued clinical development across multiple indications including asthma, diabetic angiopathies, and Raynaud's disease [3], Nafagrel presents a valuable tool for academic drug repurposing investigations. Researchers can leverage the existing safety and pharmacological data from its Phase 2 studies to explore novel therapeutic applications, providing a unique starting point distinct from approved TXA2 synthase inhibitors like Ozagrel.

Mechanistic Studies on the Role of TXA2 in Platelet Aggregation and Vascular Inflammation

Nafagrel is an appropriate tool for dissecting the specific contribution of TXA2 synthase to complex biological processes. Its demonstrated efficacy in a rat arterial thrombosis model [1] and its ability to modulate downstream inflammatory markers like ICAM-1 expression on endothelial cells [4] make it suitable for in vitro and in vivo studies aimed at understanding the role of the TXA2 pathway in platelet function and vascular inflammation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nafagrel

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.